Cas no 1806839-75-7 (2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine)
2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine
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- Inchi: 1S/C7H5Br2F2N/c1-3-4(8)2-5(7(10)11)12-6(3)9/h2,7H,1H3
- InChI Key: KJPRHDGCPPARSV-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(F)F)=NC(=C1C)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 156
- XLogP3: 3.6
- Topological Polar Surface Area: 12.9
2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029073737-250mg |
2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine |
1806839-75-7 | 97% | 250mg |
$940.80 | 2022-03-31 | |
| Alichem | A029073737-500mg |
2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine |
1806839-75-7 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
| Alichem | A029073737-1g |
2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine |
1806839-75-7 | 97% | 1g |
$2,980.00 | 2022-03-31 |
2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine
2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine: A Comprehensive Overview
The compound 2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine (CAS No. 1806839-75-7) is a highly specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This pyridine derivative is characterized by its unique substitution pattern, featuring bromine atoms at positions 2 and 4, a difluoromethyl group at position 6, and a methyl group at position 3. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in modern chemical research and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine. Researchers have employed innovative methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize its production. These techniques not only enhance yield but also reduce reaction times, aligning with the growing demand for sustainable chemical processes. The molecule's structure has been extensively studied using advanced spectroscopic techniques like NMR and IR spectroscopy, providing insights into its electronic properties and molecular interactions.
The difluoromethyl group at position 6 plays a crucial role in modulating the compound's reactivity and stability. Fluorinated substituents are known for their electron-withdrawing effects, which can influence the molecule's ability to participate in various chemical transformations. This feature makes 2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine a promising candidate for applications in medicinal chemistry, particularly in the development of bioactive compounds with enhanced pharmacokinetic profiles.
In the context of agrochemicals, this compound has shown potential as a precursor for herbicides and insecticides. Its brominated structure contributes to its stability under environmental conditions, while the methyl group enhances solubility in organic solvents—a critical property for formulation purposes. Recent studies have explored its efficacy against model pests and weeds, demonstrating encouraging results that warrant further investigation.
From a materials science perspective, 2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine has been investigated as a building block for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it a versatile component in constructing porous materials with applications in gas storage and catalysis.
Moreover, the compound's unique electronic properties have been leveraged in electrochemical studies. Researchers have examined its performance as an electrode material in dye-sensitized solar cells (DSSCs), where its ability to facilitate charge transfer processes has shown promise for improving device efficiency.
Looking ahead, the continued exploration of 2,4-Dibromo-6-(difluoromethyl)-3-methylpyridine is expected to unlock new avenues for its application across diverse industries. Its structural versatility and responsiveness to modern synthetic techniques position it as a key player in the development of next-generation chemical products.
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